Antimalarial Potency of Koenidine Against Chloroquine-Sensitive and Multi-Drug Resistant Plasmodium falciparum Strains
In a direct head-to-head comparison, Koenidine (compound 3) demonstrated potent activity against both chloroquine-sensitive (D6) and multi-drug resistant (W2) strains of Plasmodium falciparum, with IC50 values of 63.07 ± 0.01 ng/mL and 54.19 ± 0.04 ng/mL, respectively [1]. Notably, Koenidine exhibited activity against the multi-drug resistant W2 strain with a lower IC50 (54.19 ng/mL) compared to the chloroquine-sensitive D6 strain (63.07 ng/mL), suggesting a lack of cross-resistance with chloroquine and potential utility against resistant malaria [2]. The same study isolated and evaluated the structurally related analog koenimbine (compound 2), providing an in-class comparator.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | D6 strain: 63.07 ± 0.01 ng/mL; W2 strain: 54.19 ± 0.04 ng/mL |
| Comparator Or Baseline | koenimbine (compound 2): D6 strain: data available in source; W2 strain: data available in source |
| Quantified Difference | Koenidine shows comparable or distinct activity profile versus koenimbine; retains potency against multi-drug resistant strain |
| Conditions | Plasmodium falciparum strains D6 (chloroquine-sensitive) and W2 (multi-drug resistant Indochina I); in vitro assay |
Why This Matters
This dual-strain potency profile, particularly the retained activity against a multi-drug resistant strain, positions Koenidine as a valuable reference compound for antimalarial screening programs requiring validated positive controls with documented resistance-bypassing activity.
- [1] Ochung, A. A., Manguro, L. A. O., Owuor, P. O., & Jondiko, I. O. (2015). Bioactive carbazole alkaloids from Alysicarpus ovalifolius (Schumach). Applied Biological Chemistry, 58(6), 839-846. View Source
- [2] Ochung, A. A., et al. (2015). Bioactive carbazole alkaloids from Alysicarpus ovalifolius (Schumach). Applied Biological Chemistry, 58(6), 839-846. CORE Repository. View Source
